6-Chloro-4-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Overview
Description
6-Chloro-4-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C11H15Cl2N. It is a derivative of tetrahydroisoquinoline, a structure found in various natural products and therapeutic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the functionalization of tetrahydroisoquinoline derivatives. One common method includes the chlorination of 4-ethyl-1,2,3,4-tetrahydroisoquinoline followed by the formation of the hydrochloride salt. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often utilize batch reactors and continuous flow systems to optimize reaction conditions and scalability. The use of catalysts and specific solvents can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can have different biological and chemical properties .
Scientific Research Applications
6-Chloro-4-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-4-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include neurotransmitter regulation and signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride
- 7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride
- 6-Chloro-1,2,3,4-tetrahydroisoquinoline
Uniqueness
6-Chloro-4-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to the presence of the ethyl group at the 4-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to different pharmacological properties compared to other similar compounds .
Properties
Molecular Formula |
C11H15Cl2N |
---|---|
Molecular Weight |
232.15 g/mol |
IUPAC Name |
6-chloro-4-ethyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C11H14ClN.ClH/c1-2-8-6-13-7-9-3-4-10(12)5-11(8)9;/h3-5,8,13H,2,6-7H2,1H3;1H |
InChI Key |
FJKYFGCKZYBTND-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CNCC2=C1C=C(C=C2)Cl.Cl |
Origin of Product |
United States |
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